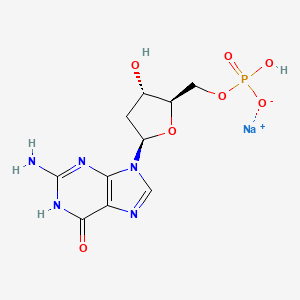

5'-Guanylic acid, 2'-deoxy-, monosodium salt

Descripción general

Descripción

5’-Guanylic acid, 2’-deoxy-, monosodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is a component of DNA, where it pairs with cytosine to form the guanine-cytosine base pair. This compound is essential for the synthesis of nucleic acids and is involved in numerous biochemical pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Guanylic acid, 2’-deoxy-, monosodium salt typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphoric acid or its derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of 5’-Guanylic acid, 2’-deoxy-, monosodium salt is commonly carried out through microbial fermentation. Specific strains of bacteria are used to convert precursor molecules into the desired nucleotide. This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

5’-Guanylic acid, 2’-deoxy-, monosodium salt can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form deoxyguanosine or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of 5’-Guanylic acid, 2’-deoxy-, monosodium salt, as well as various substituted compounds. These products have distinct chemical and biological properties, making them useful in different applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Identification

- CAS Number : 84176-69-2

- Molecular Formula : C10H12N5NaO7P

- Molecular Weight : 369.20 g/mol

- Solubility : Soluble in water

Scientific Research Applications

-

Nucleotide Precursor in DNA Synthesis

- dGMP is essential for the synthesis of DNA, serving as a building block during replication and repair processes. Its incorporation into DNA strands is vital for maintaining genetic integrity.

- G-Quadruplex Formation

- Nucleophilic Trapping and Reductive Alkylation

-

Pharmaceutical Applications

- As a nucleotide analog, dGMP has potential therapeutic applications. It is investigated for use in antiviral and anticancer treatments, where it may enhance the efficacy of existing drugs by acting as a substrate for kinases that phosphorylate nucleotides into their triphosphate forms (e.g., dGTP) which are crucial for nucleic acid synthesis .

- Food Industry Applications

Case Study 1: G-Quadruplex Stability

A study published in Nature Communications explored the stabilization of G-quadruplexes using dGMP derivatives. The researchers demonstrated that modifications to the dGMP structure could enhance G-quadruplex stability, suggesting potential applications in gene therapy targeting oncogenes .

Case Study 2: Antiviral Activity

Research conducted by the Journal of Medicinal Chemistry investigated the antiviral properties of dGMP analogs against HIV. The findings indicated that certain modifications to the dGMP structure increased its efficacy as an antiviral agent by inhibiting viral replication at the nucleotide level .

Comparison of Nucleotide Applications

Mecanismo De Acción

The mechanism of action of 5’-Guanylic acid, 2’-deoxy-, monosodium salt involves its incorporation into DNA, where it pairs with cytosine to form stable base pairs. This interaction is crucial for maintaining the integrity and stability of the DNA double helix. Additionally, the compound can act as a substrate for various enzymes involved in nucleotide metabolism, influencing cellular processes such as DNA synthesis and repair .

Comparación Con Compuestos Similares

Similar Compounds

2’-Deoxyadenosine 5’-monophosphate: Another nucleotide derivative involved in DNA synthesis.

2’-Deoxycytidine 5’-monophosphate: Pairs with guanine in DNA.

2’-Deoxythymidine 5’-monophosphate: Complements adenine in DNA.

Uniqueness

5’-Guanylic acid, 2’-deoxy-, monosodium salt is unique due to its specific role in pairing with cytosine in DNA. This pairing is essential for the structural stability and function of the DNA molecule. Additionally, its involvement in various biochemical pathways and its applications in research and industry highlight its significance compared to other nucleotide derivatives .

Actividad Biológica

5'-Guanylic acid, also known as deoxyguanylic acid monosodium salt (dGMP), is a nucleotide that plays a crucial role in various biological processes, including cellular signaling, energy transfer, and as a building block for nucleic acids. This article explores its biological activity, highlighting its mechanisms, effects in different biological contexts, and relevant research findings.

5'-Guanylic acid is a derivative of guanine and consists of a guanine base linked to a ribose sugar and a phosphate group. Its molecular formula is C₁₀H₁₂N₅O₇P, and it exists as a monosodium salt in its soluble form. The compound is known for its stability and solubility in aqueous solutions.

Biological Functions

Cell Signaling :

5'-Guanylic acid serves as a precursor for cyclic guanosine monophosphate (cGMP), an important secondary messenger involved in various signaling pathways. cGMP regulates vascular smooth muscle relaxation, neurotransmission, and cellular response to hormones like nitric oxide.

Antiviral Activity :

Research indicates that 5'-guanylic acid exhibits antiviral properties by inhibiting the synthesis of viral nucleic acids. It has been shown to interfere with the replication of several viruses by acting as a competitive inhibitor during RNA synthesis .

-

Inhibition of Viral Replication :

- 5'-Guanylic acid competes with natural nucleotides for incorporation into viral RNA.

- It disrupts the viral life cycle by preventing proper RNA synthesis.

-

Modulation of Immune Responses :

- The compound can enhance immune responses by promoting the production of interferons, which are critical for antiviral defense mechanisms.

-

Influence on Cellular Metabolism :

- As part of nucleic acid metabolism, it plays a role in energy transfer through ATP synthesis pathways.

Case Studies

- Antiviral Efficacy : A study demonstrated that dGMP significantly reduced viral loads in infected cell lines when administered at specific concentrations. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of viral replication .

- Signal Transduction Studies : Research has shown that dGMP acts through cGMP-dependent protein kinases (PKGs), which mediate various physiological responses such as vasodilation and neurotransmission. Inhibition studies using PKG blockers revealed the critical role of dGMP in these signaling pathways .

Comparative Activity Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 5'-Guanylic Acid | Antiviral | Inhibits viral RNA synthesis |

| Cyclic GMP | Vasodilation, neurotransmission | Activates PKGs |

| Guanosine | Precursor for nucleotides | Supports RNA and DNA synthesis |

Propiedades

IUPAC Name |

sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);/q;+1/p-1/t4-,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAXGYYQGCWDBG-FPKZOZHISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84176-69-2 | |

| Record name | 5'-Guanylic acid, 2'-deoxy-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Guanylic acid, 2'-deoxy-, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.